1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
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Overview
Description
1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylindole with a tetrazole derivative under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives, such as:
Properties
CAS No. |
66354-90-3 |
---|---|
Molecular Formula |
C16H13N5S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C16H13N5S/c1-2-6-11(7-3-1)15-16(22-10-14-18-20-21-19-14)12-8-4-5-9-13(12)17-15/h1-9,17H,10H2,(H,18,19,20,21) |
InChI Key |
FKWWOWZDEPIERM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC4=NNN=N4 |
Origin of Product |
United States |
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